molecular formula C12H20N2O B2856695 N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2185980-60-1

N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No. B2856695
CAS RN: 2185980-60-1
M. Wt: 208.305
InChI Key: ZDNQKJICXBIHEI-UHFFFAOYSA-N
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Description

N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide increases the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-related behaviors.
Biochemical and Physiological Effects:
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-related behaviors. In addition, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has a short half-life and requires multiple doses for sustained effects, which can be a limitation in some experimental settings.

Future Directions

There are several potential future directions for the study of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. Another potential direction is the investigation of the effects of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide on other neurotransmitter systems, such as dopamine and serotonin. Finally, clinical trials are needed to determine the safety and efficacy of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide in humans for the treatment of neurological disorders.

Synthesis Methods

N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various reagents, including 4-cyclopropylpiperidine, methyl acrylate, and lithium diisopropylamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-related behaviors. In addition, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-[(1-cyclopropylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-12(15)13-9-10-5-7-14(8-6-10)11-3-4-11/h2,10-11H,1,3-9H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNQKJICXBIHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide

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